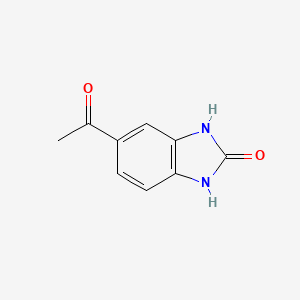

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Description

BenchChem offers high-quality 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5(12)6-2-3-7-8(4-6)11-9(13)10-7/h2-4H,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQVLSZDGFJRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50534901 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39513-27-4 | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50534901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one synthesis protocol

Abstract

This technical guide provides a comprehensive overview of the synthetic protocols for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, a key intermediate in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes the underlying chemical principles, provides detailed, field-tested experimental procedures, and discusses critical parameters for process optimization and validation. The guide is structured to offer not just a set of instructions, but a self-validating system of protocols grounded in authoritative scientific literature.

Introduction: The Significance of the Benzimidazolone Scaffold

The benzimidazolone core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous pharmacologically active molecules.[1] Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, facilitates potent and selective interactions with a variety of biological targets.[1] This has led to the development of benzimidazole-containing compounds as successful antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The specific analog, 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, serves as a versatile scaffold, allowing for a range of chemical modifications crucial for developing new derivatives with tailored properties.[1] These modifications are pivotal for applications spanning medicinal chemistry to materials science.[1]

This guide will focus on a robust and widely applicable synthetic route, proceeding through the formation of the core benzimidazolone ring followed by functionalization.

Strategic Synthesis Overview: A Two-Stage Approach

The most common and reliable synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is achieved through a multi-step process that can be conceptually divided into two main stages:

-

Stage 1: Construction of the Benzimidazolone Core. This involves the cyclocondensation of an appropriately substituted o-phenylenediamine with a carbonyl source, typically urea.

-

Stage 2: Introduction of the Acetyl Group. This is generally achieved via a Friedel-Crafts acylation reaction on the pre-formed benzimidazolone ring system.

An alternative, and often preferred, strategy involves starting with a pre-functionalized benzene derivative, which is then elaborated to form the final product. This guide will detail a common pathway starting from 4-amino-3-nitroacetophenone.

Detailed Synthesis Protocol: From 4-Amino-3-nitroacetophenone

This section provides a step-by-step methodology for the synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, commencing with the reduction of 4-amino-3-nitroacetophenone.

Principle and Mechanism

The synthesis hinges on two key transformations:

-

Chemoselective Reduction: The nitro group of 4-amino-3-nitroacetophenone is selectively reduced to an amine, yielding 3,4-diaminoacetophenone. This chemoselectivity is crucial as the ketone functionality must remain intact for the subsequent cyclization.[2][3] Metal-acid systems, such as tin and hydrochloric acid, are effective for this purpose as they preferentially reduce aromatic nitro groups over carbonyls.[3][4] The mechanism involves a series of single electron transfers from the metal surface to the nitro group, followed by protonation.[4]

-

Cyclocondensation with Urea: The resulting 3,4-diaminoacetophenone undergoes a cyclocondensation reaction with urea to form the benzimidazolone ring. This reaction proceeds via nucleophilic attack of the diamine onto the carbonyl carbon of urea, followed by intramolecular cyclization and elimination of ammonia.[5][6]

Experimental Workflow

Caption: Overall workflow for the synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Step-by-Step Protocol

Step 1: Synthesis of 3,4-Diaminoacetophenone (Reduction)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-nitroacetophenone.

-

Reagent Addition: Add granulated tin, followed by ethanol and concentrated hydrochloric acid.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 1.5-3 hours), cool the mixture to room temperature.[3] If unreacted tin remains, filter the mixture.[3] Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide or ammonia until a basic pH is achieved and a precipitate forms.[3][7]

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water.[3] The crude 3,4-diaminoacetophenone can be purified by recrystallization from water.[3]

Step 2: Synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (Cyclization)

-

Reaction Setup: In a round-bottom flask, combine the synthesized 3,4-diaminoacetophenone and urea.

-

Reaction Execution: Heat the mixture in an oil bath. The reaction is typically carried out at a temperature between 130-180°C.[8][9] The mixture will melt and then solidify as the reaction progresses.

-

Work-up: After the reaction is complete (typically 1-2 hours), cool the reaction mixture. Treat the resulting solid with a dilute aqueous solution of sodium hydroxide to remove any unreacted starting materials and byproducts.[8]

-

Isolation and Purification: Neutralize the filtrate with an acid (e.g., hydrochloric acid) to precipitate the crude product. Collect the solid by filtration, wash with water, and dry. The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Critical Parameters and Optimization

| Parameter | Stage 1 (Reduction) | Stage 2 (Cyclization) | Rationale and Optimization Insights |

| Solvent | Ethanol/Water | Solvent-free or high-boiling solvent (e.g., DMF) | In Stage 1, an aqueous alcoholic medium facilitates the reaction between the solid tin and the organic substrate. In Stage 2, a solvent-free melt is often employed for efficiency, though a high-boiling polar solvent can be used for better temperature control. |

| Temperature | Reflux | 130-180°C | The reduction reaction requires heating to overcome the activation energy. The cyclization is a condensation reaction that requires thermal energy to drive off ammonia. The temperature should be carefully controlled to avoid decomposition. |

| Reaction Time | 1.5 - 3 hours | 1 - 2 hours | Reaction times should be optimized by monitoring the reaction progress using TLC to ensure complete conversion and minimize byproduct formation. |

| Stoichiometry | Excess Sn and HCl | Slight excess of urea | A molar excess of the reducing agent and acid ensures complete reduction. A slight excess of urea in the cyclization step can help drive the reaction to completion. |

| pH Control | Acidic then Basic | Neutralization | The reduction is carried out in acidic conditions. The work-up requires careful basification to precipitate the product and tin salts. The final product in Stage 2 is precipitated by neutralization. |

Alternative Synthetic Strategies

While the detailed protocol is a robust method, other synthetic routes have been reported. One notable alternative involves the Friedel-Crafts acylation of a pre-formed benzimidazolone. This approach is advantageous when the unsubstituted benzimidazolone is readily available.

Another strategy involves the cyclization of o-phenylenediamine with urea to form benzimidazolone, followed by nitration and then reduction of the nitro group to an amine, and finally acylation.[10]

Caption: Alternative synthetic pathway to 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Characterization and Validation

The identity and purity of the synthesized 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

-

FT-IR: To identify the characteristic functional groups (e.g., C=O of the ketone and amide, N-H stretching).

-

Mass Spectrometry: To determine the molecular weight of the compound.

-

-

Chromatography (TLC, HPLC): To assess the purity of the product.

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[11] All reactions should be carried out in a well-ventilated fume hood.[11] Consult the Safety Data Sheets (SDS) for all chemicals used.[11]

Conclusion

The synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is a well-established process that is crucial for the development of new chemical entities in various fields. This guide has provided a detailed, in-depth technical overview of a reliable synthetic protocol, emphasizing the underlying chemical principles and critical experimental parameters. By following the outlined procedures and paying close attention to the optimization insights, researchers can confidently and efficiently synthesize this important building block for their scientific endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis and Functionalization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Analogs. BenchChem.

- BenchChem. (2025).

- Chemistry Stack Exchange. (2016). Chemoselectivity in reduction of 3′-nitroacetophenone.

- Echemi. (n.d.).

- Google Patents. (n.d.). CN103664794B - A kind of preparation method of 5-acetoacetylaminobenzimidazolone.

- Google Patents. (n.d.). CN103664794A - Preparation method for 5-acetoacetlamino benzimdazolone.

- Google Patents. (n.d.). US4087610A - Process for the preparation of 5-acetoacetylamino-benzimidazolone.

- Guidechem. (n.d.). How to Synthesize 2-Aminoacetophenone? - FAQ.

- Justia Patents. (1994). Preparation of 5-acetoacetylamino-2-benzimidazolone.

- MDPI. (2021).

- MDPI. (2018).

- National Center for Biotechnology Information. (n.d.). 5-(Acetoacetylamino)benzimidazolone. PubChem.

- National Center for Biotechnology Information. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. PubMed Central.

- National Center for Biotechnology Information. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.

- National Center for Biotechnology Information. (2024).

- Patsnap. (n.d.). Production process of 5-acetyl acetamino benzimidazolone. Eureka.

- Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. Eureka.

- PrepChem.com. (n.d.). Synthesis of p-acetamidoacetophenone.

- ResearchGate. (n.d.). Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview).

- Taylor & Francis Online. (2022).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistry-online.com [chemistry-online.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. studenttheses.uu.nl [studenttheses.uu.nl]

- 6. Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsglobal.pl [rsglobal.pl]

- 9. mdpi.com [mdpi.com]

- 10. Production process of 5-acetyl acetamino benzimidazolone - Eureka | Patsnap [eureka.patsnap.com]

- 11. echemi.com [echemi.com]

synthesis and characterization of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

An In-depth Technical Guide to the Synthesis and Characterization of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzimidazolone Scaffold

The benzimidazolone heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Its rigid structure, combined with hydrogen bond donor and acceptor capabilities, facilitates high-affinity binding, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3] The parent compound, 1,3-dihydro-2H-benzimidazol-2-one, and its derivatives are integral to the structure of clinically used drugs like Droperidol and Pimozide.[4]

This guide focuses on a specific, functionally rich derivative: 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No: 39513-27-4).[1] The introduction of the acetyl group at the 5-position offers a versatile chemical handle for further molecular exploration and potential modulation of biological activity. As a deactivating, meta-directing group, it also influences the electronic properties of the aromatic ring, which can be pivotal for tuning target interactions and pharmacokinetic profiles.[1]

This document serves as a comprehensive technical resource, providing a field-proven protocol for the synthesis of this key intermediate and a detailed workflow for its structural characterization, empowering researchers to confidently produce and validate this compound for drug discovery and development programs.

Part 1: Synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

The construction of the benzimidazolone core is most commonly achieved via the cyclocondensation of an o-phenylenediamine derivative with a one-carbon carbonyl source.[5] Various reagents can serve as the carbonyl synthon, including phosgene, chloroformates, and carbon dioxide. However, for operational simplicity, scalability, and enhanced safety, the reaction with urea is a preferred and well-established method.[6][7] This pathway involves the thermal condensation of the diamine with urea, which decomposes to generate isocyanic acid in situ, followed by intramolecular cyclization to yield the stable benzimidazolone ring system.

The selected protocol involves the reaction of 4-acetyl-1,2-phenylenediamine with urea. The acetyl group on the starting diamine is carried through the reaction unchanged to yield the desired 5-acetyl substituted product.

Reaction Scheme

Caption: Synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Experimental Protocol: Cyclocondensation with Urea

This protocol is adapted from established procedures for synthesizing benzimidazolone derivatives from corresponding o-phenylenediamines.[4][7]

Materials and Reagents:

-

4-acetyl-1,2-phenylenediamine

-

Urea

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution, 10% w/v

-

Ethanol

-

Activated charcoal

-

Distilled water

-

Round-bottom flask equipped with a reflux condenser and a heating mantle/oil bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 4-acetyl-1,2-phenylenediamine (e.g., 10 mmol, 1.50 g) and urea (e.g., 25 mmol, 1.50 g). The excess urea ensures the reaction proceeds to completion.

-

Thermal Condensation: Heat the mixture in an oil bath. The temperature should be gradually raised to approximately 140-150°C. The solid mixture will melt, and the evolution of ammonia gas will be observed, indicating the progress of the reaction. Maintain this temperature for 2-3 hours.[4] The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 80-90°C, resulting in a solid mass.

-

Carefully add 20 mL of 10% NaOH solution to the flask to dissolve the product and neutralize any acidic byproducts. Heat gently if necessary to aid dissolution.

-

Transfer the warm solution to a beaker. The resulting solution contains the sodium salt of the benzimidazolone.

-

-

Precipitation:

-

While stirring, slowly acidify the solution with concentrated HCl. The target compound, 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, is insoluble in acidic aqueous media and will precipitate out as a solid.

-

Continue adding acid until the pH of the solution is approximately 5-6.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove residual salts.

-

For further purification, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, add activated charcoal to decolorize, and filter while hot. Add hot water dropwise to the filtrate until turbidity persists, then allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. The workflow involves a combination of physical measurements and spectroscopic analyses.

Characterization Workflow

Caption: Workflow for the characterization of the synthesized compound.

Expected Analytical Data

The following table summarizes the expected physicochemical and spectroscopic data for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol ).[1]

| Parameter | Expected Value / Observation | Interpretation |

| Appearance | White to off-white crystalline solid | Consistent with a purified organic compound. |

| Melting Point | >300 °C (Decomposition may be observed) | High melting point is characteristic of the rigid, hydrogen-bonded benzimidazolone scaffold.[8] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.0 (s, 1H, NH), δ ~10.9 (s, 1H, NH), δ ~7.8 (d, 1H, Ar-H), δ ~7.7 (dd, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~2.5 (s, 3H, -COCH₃) | Two broad singlets for the N-H protons. Three distinct signals for the aromatic protons in an ABC spin system. A sharp singlet for the three equivalent methyl protons of the acetyl group. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~196 (C=O, acetyl), δ ~155 (C=O, urea), δ ~135-110 (6C, Aromatic), δ ~26 (CH₃, acetyl) | Two distinct carbonyl signals confirming the acetyl and urea moieties. Six signals in the aromatic region. One signal in the aliphatic region for the methyl carbon.[9] |

| FT-IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch, broad), ~1690 (C=O stretch, urea), ~1660 (C=O stretch, acetyl ketone), ~1620, 1480 (C=C stretch, aromatic) | Broad N-H absorption due to hydrogen bonding. Two distinct C=O bands are expected; the urea carbonyl typically appears at a higher wavenumber than the aromatic ketone.[10] |

| Mass Spec. (ESI) | m/z = 177.1 [M+H]⁺, 175.1 [M-H]⁻ | The molecular ion peak confirms the molecular weight of 176.17 g/mol . Fragmentation patterns can provide further structural confirmation.[10] |

Part 3: Potential Applications and Future Directions

The benzimidazolone core is a prolific source of bioactive compounds.[11][12] Derivatives have demonstrated potent activity as inhibitors of various enzymes and receptors, leading to applications in oncology and infectious diseases.[13][14]

-

Anticancer Research: Many benzimidazolone derivatives exhibit antiproliferative activity.[11][13] The 5-acetyl group on the title compound can serve as a point for derivatization to generate novel analogs for screening against cancer cell lines.

-

Antimicrobial Development: The benzimidazole scaffold is present in several antimicrobial agents.[12] The 5-acetyl derivative could be tested for activity against various bacterial and fungal strains or used as a precursor for more complex molecules with potential antimicrobial properties.

Future research should focus on leveraging the 5-acetyl group for further chemical modification, such as conversion to oximes, hydrazones, or other functional groups, to build a library of derivatives. Subsequent screening of this library in various biological assays could lead to the discovery of new therapeutic lead compounds.

Conclusion

This guide provides a robust and scientifically grounded framework for the . By detailing a reliable synthetic protocol based on the classical urea condensation method and outlining a comprehensive analytical workflow, this document equips researchers with the necessary knowledge to produce and validate this valuable chemical intermediate. The confirmed structure serves as a critical starting point for further exploration in medicinal chemistry, with significant potential for the development of novel therapeutics.

References

- Current time information in Las Vegas, NV, US. (n.d.). Google.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.

- CN102285924A - Synthesis method of benzimidazolone. (n.d.). Google Patents.

-

Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ouzid, Y., Rodi, Y. K., Chakroune, S., Chahd, F. O., & Essassi, E. M. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 29-35. Retrieved from [Link]

-

Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3847. [Link]

-

Gospodova, T., Tsenkova, R., & Vasilev, A. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(21), 5178. [Link]

-

5-(Acetoacetylamino)benzimidazolone. (n.d.). PubChem. Retrieved from [Link]

-

SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). RS Global. Retrieved from [Link]

-

5-ACETYLBENZIMIDAZOL - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Armenta, R. I., & Sarmiento, J. (2017). SYNTHESIS OF 1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONES. Chemistry of Heterocyclic Compounds, 53(1), 1-3. [Link]

-

Akkoc, S., Sahin, D., Muhammed, M. T., Yıldız, M., & Ilhan, I. O. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. Retrieved from [Link]

-

2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-. (n.d.). PubChem. Retrieved from [Link]

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Chemistry. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Benzimidazolone Derivatives. (2011). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Akkoc, S., Sahin, D., Muhammed, M. T., Yıldız, M., Ilhan, I. O., Ozer, I., & Tumer, F. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives. Journal of Biomolecular Structure & Dynamics, 1-14. [Link]

-

2H-Benzimidazol-2-one, 1,3-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rsglobal.pl [rsglobal.pl]

- 5. SYNTHESIS OF 1,3-DIHYDRO-2<i>H</i>-BENZIMIDAZOL-2-ONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 8. 5-Benzoyl-1,3-dihydro-2H-benzimidazol-2-one | 21472-33-3 | WAA47233 [biosynth.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2 H-benzimidazol-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (CAS No: 39513-27-4), a heterocyclic compound of significant interest in medicinal chemistry. While research on this specific analog is emerging, this document synthesizes available data and draws upon the well-established chemistry of the benzimidazolone scaffold to offer insights into its synthesis, reactivity, and potential as a versatile intermediate for drug discovery. The benzimidazolone core is a recognized "privileged scaffold" due to its recurrence in numerous pharmacologically active molecules, demonstrating a broad spectrum of activities including antimicrobial, antiviral, and anticancer effects.[1] This guide will delve into the structural features, spectroscopic signature, and potential synthetic routes for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, providing a foundational resource for researchers exploring its utility in the development of novel therapeutics.

Introduction: The Significance of the Benzimidazolone Scaffold

The benzimidazolone heterocycle is a cornerstone in medicinal chemistry, valued for its rigid structure and the presence of hydrogen bond donors and acceptors that facilitate strong interactions with biological targets.[1] This structural motif is present in a variety of approved drugs and clinical candidates, underscoring its versatility and importance in drug design. The broader benzimidazole framework is widely regarded as a "privileged scaffold," a term designated to molecular structures that can bind to a diverse range of biological targets with high affinity, leading to a wide array of pharmacological activities.[1] Consequently, benzimidazole-containing compounds have been successfully developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1] The exploration of benzimidazolone derivatives is a natural extension of this success, with a rich history of investigation into their capacity to modulate various physiological processes.[1]

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one presents a particularly interesting case. The acetyl group at the 5-position not only influences the electronic properties of the aromatic ring but also serves as a synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for biological screening.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is fundamental for its application in research and development.

General Properties

| Property | Value | Source |

| CAS Number | 39513-27-4 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Melting Point | 294-295 °C | ChemicalBook |

| Boiling Point (Predicted) | 218.1 ± 19.0 °C at 760 mmHg | ChemicalBook |

| Density (Predicted) | 1.270 ± 0.06 g/cm³ | Echemi |

| pKa (Predicted) | 11.59 ± 0.30 | ChemicalBook |

Spectroscopic Characterization

While a complete, publicly available set of assigned spectra for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is limited, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the imidazole ring, and the methyl protons of the acetyl group. The aromatic protons will likely appear in the downfield region (δ 7.0-8.0 ppm), with their splitting patterns providing information about the substitution on the benzene ring. The N-H protons are typically observed as broad singlets at a more downfield chemical shift (often >10 ppm). The methyl protons of the acetyl group will appear as a sharp singlet in the aliphatic region (around δ 2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include the carbonyl carbon of the urea moiety (around δ 155 ppm), the carbonyl carbon of the acetyl group (around δ 197 ppm), and the methyl carbon of the acetyl group (around δ 26 ppm). The aromatic carbons will resonate in the region of δ 110-140 ppm.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups in the imidazole ring.

-

C=O stretching (urea): A strong absorption band around 1700-1750 cm⁻¹.

-

C=O stretching (acetyl): A strong absorption band around 1670-1690 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be expected at m/z = 176. The fragmentation pattern would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and other characteristic fragments of the benzimidazolone ring. For instance, the LC-MS analysis of a related compound, 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one, in negative ionization mode showed a clear molecular ion peak corresponding to [M-H]⁻.[1]

Synthesis and Reactivity

The synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one can be approached through established methods for the formation of the benzimidazolone ring system.

Proposed Synthetic Route

A plausible and efficient synthesis involves the cyclocondensation of a substituted o-phenylenediamine with a carbonyl source, such as urea or phosgene derivatives. For the synthesis of the title compound, the logical starting material is 3,4-diaminoacetophenone .

Caption: Proposed synthesis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-diaminoacetophenone (1 equivalent) and urea (1.5-2 equivalents).

-

Heating: Heat the mixture to a molten state (typically 130-180 °C) and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the solidified reaction mass is treated with a dilute aqueous solution of sodium hydroxide to dissolve any unreacted starting materials and byproducts.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reactivity

The chemical reactivity of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is governed by the interplay of the benzimidazolone ring system and the acetyl substituent.

3.2.1. Reactions at the Benzene Ring

The acetyl group is an electron-withdrawing and meta-directing substituent.[1] This deactivates the benzene ring towards electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. Any further electrophilic substitution would be directed to the positions meta to the acetyl group (C-4 and C-6).

Caption: Regioselectivity of electrophilic aromatic substitution.

3.2.2. Reactions at the Imidazole Ring

The nitrogen atoms at positions 1 and 3 of the benzimidazolone ring are nucleophilic and can undergo various reactions, most notably N-alkylation and N-acylation.[1] These reactions typically proceed via deprotonation of the N-H group with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an electrophile (e.g., alkyl halide, acyl chloride).

3.2.3. Reactions of the Acetyl Group

The acetyl group provides a versatile handle for further functionalization. The carbonyl group can undergo reactions typical of ketones, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and condensation reactions at the alpha-carbon.

Potential in Drug Discovery and Development

While specific biological activity data for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is not extensively reported in peer-reviewed literature, the well-documented pharmacological profile of the benzimidazolone scaffold suggests significant potential.

Established Activities of Benzimidazolone Derivatives

Derivatives of 1,3-dihydro-2H-benzimidazol-2-one have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial and Antifungal Activity: Many benzimidazolone derivatives have shown potent activity against various bacterial and fungal strains.

-

Antiviral Activity: The scaffold has been incorporated into compounds with significant antiviral properties.[1]

-

Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines.[1]

-

Anti-inflammatory Activity: The benzimidazolone nucleus is a feature of some anti-inflammatory agents.[1]

Future Research Directions

The limited specific research on 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one presents a clear opportunity for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: A broad screening of the compound against a panel of pharmacological targets is warranted to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: The acetyl group provides a convenient point for derivatization. Synthesizing a library of analogs by modifying this group and evaluating their biological activity would provide valuable SAR data for the development of more potent and selective compounds.

-

Exploration as a Synthetic Intermediate: Its utility as a building block for more complex molecules with potential therapeutic value should be explored.

Caption: A typical workflow for exploring the therapeutic potential.

Conclusion

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is a molecule with significant untapped potential in the field of medicinal chemistry. Its structural relationship to the "privileged" benzimidazolone scaffold suggests a high probability of interesting biological activity. This technical guide has provided a consolidated overview of its known and predicted chemical properties, a plausible synthetic route, and a discussion of its potential reactivity. While there is a clear need for more dedicated research to fully elucidate its pharmacological profile, this document serves as a valuable starting point for scientists and researchers interested in exploring the therapeutic promise of this intriguing heterocyclic compound. The versatility of its structure, particularly the presence of the reactive acetyl group, makes it an attractive candidate for the development of novel drug candidates.

References

Sources

Spectroscopic Data of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (CAS: 39513-27-4). As a key intermediate and structural motif in medicinal chemistry, a thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals. This document offers a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and data from analogous structures. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predictive data with field-proven insights to serve as a reliable reference for its identification and characterization.

Introduction to 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

The benzimidazolone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The addition of an acetyl group at the 5-position introduces a key pharmacophore that can significantly influence the molecule's electronic properties and binding interactions. Accurate spectroscopic analysis is the cornerstone of chemical synthesis and drug discovery, ensuring structural integrity, purity, and providing insights into molecular conformation. This guide elucidates the expected spectroscopic signature of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Molecular Structure and Numbering

For clarity in spectral assignments, the following numbering scheme is used:

Caption: Molecular structure of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred for benzimidazolones. Its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H protons prevents their rapid exchange, allowing them to be observed as distinct, albeit often broad, signals.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one in 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-14 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Predicted ¹H NMR Data and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| N1-H, N3-H | ~10.8 | Broad Singlet | - | 2H | The N-H protons of the cyclic urea are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding with the DMSO solvent.[1] Their signals are expected to be broad due to quadrupole effects from the nitrogen nuclei and potential chemical exchange. |

| H-4 | ~7.8 | Doublet | J ≈ 1.5 Hz | 1H | This proton is ortho to the electron-withdrawing acetyl group, causing a significant downfield shift. It appears as a doublet due to coupling with H-6. |

| H-6 | ~7.6 | Double-doublet | J ≈ 8.5, 1.5 Hz | 1H | This proton is ortho to one N-H and meta to the acetyl group. It is coupled to both H-7 (ortho, larger J) and H-4 (meta, smaller J). |

| H-7 | ~7.0 | Doublet | J ≈ 8.5 Hz | 1H | This proton is ortho to the other N-H group. The electron-donating effect of the amide nitrogen shifts it upfield relative to the other aromatic protons. It is coupled only to H-6. |

| COCH₃ | ~2.5 | Singlet | - | 3H | The methyl protons of the acetyl group are in an aliphatic environment and appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is close to the residual DMSO peak. |

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover 0-210 ppm.

-

A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

-

Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C8 (Acetyl C=O) | ~197 | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| C2 (Urea C=O) | ~155 | The carbonyl carbon of the cyclic urea is also deshielded but appears upfield relative to the ketone carbonyl.[2] |

| C3a, C7a | ~135, ~129 | These are the bridgehead carbons of the fused ring system. Their chemical shifts are influenced by the attached nitrogen atoms and the aromatic system. |

| C5 | ~131 | This carbon is directly attached to the electron-withdrawing acetyl group, causing it to be deshielded. |

| C4, C6, C7 | ~125, ~110, ~108 | These are the protonated aromatic carbons. Their shifts are influenced by the positions relative to the nitrogen atoms and the acetyl group. C7, being ortho to an amide nitrogen, is expected to be the most shielded. |

| C10 (Acetyl CH₃) | ~27 | The methyl carbon of the acetyl group appears in the typical aliphatic region. |

Infrared (IR) Spectroscopy

Causality Behind Experimental Choices: IR spectroscopy is ideal for identifying functional groups. The Attenuated Total Reflectance (ATR) method is often preferred for solid samples as it requires minimal sample preparation and provides high-quality spectra.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3300-3100 (broad) | N-H Stretch | Amide (cyclic urea) | The broadness of this peak is characteristic of hydrogen-bonded N-H groups in the solid state.[3] |

| 3100-3000 | C-H Stretch | Aromatic | Indicates the presence of C-H bonds on the benzene ring.[4] |

| ~1710 (strong) | C=O Stretch | Carbonyl (urea) | A strong absorption typical for a five-membered cyclic urea (benzimidazol-2-one). |

| ~1675 (strong) | C=O Stretch | Carbonyl (acetyl) | The carbonyl of the aryl ketone absorbs at a slightly lower frequency than the urea due to conjugation with the aromatic ring.[5] |

| 1620-1450 | C=C Stretch | Aromatic | A series of absorptions corresponding to the stretching vibrations within the benzene ring.[4] |

| ~1360 | C-H Bend | Methyl | Symmetrical bending of the methyl group in the acetyl moiety. |

| ~1250 | C-N Stretch | Amide | Stretching vibration of the carbon-nitrogen bonds within the benzimidazolone ring. |

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, as it typically produces a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for accurate mass determination.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID).

-

Predicted Mass Spectrum Data and Interpretation

The molecular weight of C₉H₈N₂O₂ is 176.17 g/mol .

-

Molecular Ion: A prominent peak is expected at m/z = 177.0664, corresponding to the protonated molecule [M+H]⁺.

-

Key Fragmentation Pathways:

Caption: Predicted ESI-MS fragmentation pathway for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

-

Loss of a Methyl Radical (m/z 162): Fragmentation can begin with the loss of a methyl radical (•CH₃) from the acetyl group, resulting in an ion at m/z 162. This is a common fragmentation for acetylated compounds.[6]

-

Loss of Carbon Monoxide (m/z 134): The ion at m/z 162 can subsequently lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 134.

-

Formation of the Acetyl Cation (m/z 43): A characteristic and often abundant peak in the mass spectra of acetyl-containing compounds is the acetyl cation [CH₃CO]⁺ at m/z 43.[6] This results from the cleavage of the bond between the acetyl group and the aromatic ring.

Conclusion

The spectroscopic data presented in this guide, while predictive, are based on a robust foundation of chemical principles and comparative analysis with structurally related molecules. The expected ¹H and ¹³C NMR chemical shifts, characteristic IR absorption frequencies, and mass spectrometric fragmentation patterns provide a detailed and reliable signature for the identification and structural verification of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. This guide serves as a valuable resource for scientists engaged in the synthesis, purification, and application of this important heterocyclic compound, ensuring a high degree of confidence in its structural characterization.

References

-

El Kihel, A., et al. (2011). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 323-326. Available at: [Link]

-

Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. Available at: [Link]

-

El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7299. Available at: [Link]

-

Morgan, K. J. (1961). The infrared spectra of some simple benzimidazoles. Journal of the Chemical Society, 2343-2347. Available at: [Link]

-

Smith, B. C. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy, 31(3), 34-37. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Hussein, F. A., & Al-jeboori, M. J. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(1), 369-376. Available at: [Link]

-

Zhivkova, S., & Statkova-Abeghe, S. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(24), 5913. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. journalijdr.com [journalijdr.com]

A Technical Guide to the ¹H NMR Spectrum of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers insights into the structural elucidation of this important heterocyclic scaffold.

Introduction: The Significance of the Benzimidazolone Core and the Role of NMR

The benzimidazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide range of therapeutic applications.[1] Its rigid structure, combined with hydrogen bond donor and acceptor capabilities, facilitates potent interactions with various biological targets.[1] 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one is a key derivative, and a thorough understanding of its structural characteristics is paramount for the development of new chemical entities.

¹H NMR spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative number of protons.[2][3] This guide will leverage the foundational principles of NMR to provide a detailed interpretation of the ¹H NMR spectrum of the title compound.

Predicted ¹H NMR Spectrum

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-3 (N-H) | ~11.0 - 12.5 | Broad Singlet (br s) | - | 2H |

| H-4 | ~7.7 - 7.9 | Doublet (d) | Jortho ≈ 8.0 - 9.0 | 1H |

| H-6 | ~7.6 - 7.8 | Doublet of Doublets (dd) | Jortho ≈ 8.0 - 9.0, Jmeta ≈ 1.5 - 2.0 | 1H |

| H-7 | ~7.0 - 7.2 | Doublet (d) | Jortho ≈ 8.0 - 9.0 | 1H |

| -COCH₃ | ~2.5 - 2.7 | Singlet (s) | - | 3H |

In-depth Spectral Interpretation

The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of each proton in the 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one molecule. The following sections provide a detailed rationale for the predicted chemical shifts, multiplicities, and integration values.

N-H Protons (H-1, H-3)

The two N-H protons of the benzimidazolone ring are expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.6 ppm in DMSO-d₆.[2] This significant deshielding is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the highly polar DMSO-d₆ solvent.[2] The broadness of the signal is attributed to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.[2]

Aromatic Protons (H-4, H-6, H-7)

The protons on the benzene ring will exhibit distinct signals due to the influence of the electron-withdrawing acetyl group and the electron-donating urea moiety.

-

H-4: This proton is ortho to the electron-withdrawing acetyl group, which will cause a significant downfield shift, placing its resonance in the range of 7.7-7.9 ppm. It will appear as a doublet due to coupling with the adjacent H-6 proton.

-

H-6: This proton is situated meta to the acetyl group and ortho to the H-7 proton. It will experience less deshielding than H-4 and is expected to resonate between 7.6 and 7.8 ppm. The signal will be a doublet of doublets due to coupling with both H-4 (ortho coupling) and H-7 (meta coupling).

-

H-7: This proton is ortho to the fused imidazole ring and will be the most upfield of the aromatic protons, with an expected chemical shift of 7.0-7.2 ppm. It will appear as a doublet due to coupling with the H-6 proton.

Acetyl Protons (-COCH₃)

The three protons of the methyl group in the acetyl substituent are in an aliphatic environment and will appear as a sharp singlet at approximately 2.5-2.7 ppm.[1] The singlet multiplicity is due to the absence of any adjacent protons.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, the following experimental protocol is recommended:

Materials:

-

5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

5 mm NMR tube

-

Pasteur pipette

-

Small vial

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualization of Molecular Structure and Proton Assignments

The following diagram, generated using Graphviz, illustrates the chemical structure of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one with the assigned proton labels.

Caption: Structure of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one with proton labels.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one. By leveraging established principles of NMR spectroscopy and data from related compounds, a detailed prediction of the spectrum has been presented. The provided experimental protocol offers a reliable method for obtaining high-quality data, which is essential for the structural verification and further investigation of this important medicinal chemistry scaffold. The insights provided herein are intended to empower researchers in their drug discovery and development endeavors.

References

-

El-Sayed, M. A., & Ali, O. M. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]

-

ResearchGate. (n.d.). 1 H NMR data of the studied compounds. ResearchGate. [Link]

-

El Kihel, A., et al. (2011). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 321-324. [Link]

-

ResearchGate. (n.d.). Figure S3. 1 H NMR Spectra of 2-Benzimidazolinone (3). ResearchGate. [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate. [Link]

-

OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Advances in the Synthesis of Heterocyclic Compounds, 397-453. [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Ilieva, S., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(12), 3330. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Taylor & Francis Online. [Link]

-

Mathew, B., & Suresh, J. (2020). 2-Acetylbenzimidazole: a Valuable Synthon for the Synthesis of Biologically Active Molecules. Mini-Reviews in Organic Chemistry, 17(6), 679-695. [Link]

Sources

An In-Depth Technical Guide to 13C NMR Analysis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, making a thorough understanding of their structural characterization essential for researchers, scientists, and professionals in the field.

Introduction: The Role of ¹³C NMR in the Structural Elucidation of Benzimidazolone Scaffolds

The benzimidazolone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one framework, in particular, offers multiple points for chemical modification, leading to a diverse range of derivatives with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and analysis of these novel chemical entities.[1][2]

While ¹H NMR provides valuable information about the proton environment, ¹³C NMR offers a direct and unambiguous method for determining the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, providing a "fingerprint" of the compound's structure. The chemical shift of each carbon signal is highly sensitive to its local electronic environment, offering profound insights into the effects of substitution and overall molecular geometry.

This guide will delve into the specifics of ¹³C NMR analysis as it pertains to 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one derivatives, providing both theoretical understanding and practical, field-proven protocols.

The ¹³C NMR Spectrum of the 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one Core

A foundational understanding of the ¹³C NMR spectrum of the parent structure is paramount before analyzing its derivatives. The numbering convention used in this guide for the benzimidazolone ring is illustrated below.

Caption: Numbering of the 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one scaffold.

Predicted and Experimental Chemical Shifts

The approximate ¹³C NMR chemical shifts for the core structure, based on literature data for analogous compounds and predictive models, are summarized in the table below. It is important to note that the solvent used for analysis can influence these values.

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| C2 (C=O) | 154 - 158 | Carbonyl of the urea moiety. |

| C3a, C7a | 128 - 135 | Bridgehead carbons, influenced by fusion to both rings. |

| C4, C7 | 105 - 115 | Aromatic carbons ortho to the imidazole nitrogen. |

| C5 | 130 - 140 | Aromatic carbon bearing the acetyl group, deshielded. |

| C6 | 115 - 125 | Aromatic carbon meta to the acetyl group. |

| C8 (C=O) | 195 - 205 | Acetyl carbonyl carbon, significantly deshielded. |

| C9 (CH₃) | 25 - 30 | Acetyl methyl carbon. |

Structure-Spectrum Correlations: The Influence of Substituents

The true utility of ¹³C NMR in drug development lies in its ability to confirm the successful modification of a lead compound. Substituents on the benzimidazolone ring, particularly at the N1 and N3 positions, will induce predictable changes in the ¹³C NMR spectrum.

N-Alkylation and N-Arylation

Substitution at the N1 and N3 positions breaks the symmetry of the benzimidazolone core, leading to distinct signals for previously equivalent carbons (e.g., C4 and C7, C3a and C7a).

-

N-Alkylation: The introduction of an alkyl group at N1 or N3 will introduce new signals in the aliphatic region of the spectrum. The carbon directly attached to the nitrogen will typically appear in the 30-50 ppm range, with the exact shift depending on the nature of the alkyl group. The presence of the alkyl group will also cause minor shifts in the aromatic and urea carbonyl carbons. For instance, N-methylation would introduce a signal around 28-32 ppm.

-

N-Arylation: Attaching an aryl group to N1 or N3 will introduce a new set of signals in the aromatic region (typically 110-140 ppm). The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) will influence the chemical shifts of the benzimidazolone core carbons through resonance and inductive effects.

The general trend observed is a deshielding (downfield shift) of the carbons of the benzimidazolone ring upon N-substitution.

Tautomerism

In unsubstituted or monosubstituted (at N1 or N3) benzimidazoles, proton tautomerism can occur.[3] This rapid equilibrium between the two tautomeric forms can lead to averaged signals or, in some cases, signal broadening in the ¹³C NMR spectrum, particularly for the carbons flanking the nitrogen atoms (C4, C7, C3a, and C7a).[3] The rate of this exchange is often dependent on the solvent and temperature. For 1,3-disubstituted derivatives, this tautomerism is not possible, resulting in sharp, well-defined signals.

Experimental Protocol: A Self-Validating System

The acquisition of high-quality, reproducible ¹³C NMR data requires a meticulous and standardized experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Step-by-Step Protocol:

-

Compound Purity: Ensure the sample is of high purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazolone derivatives due to its excellent solubilizing power. Chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can also be used.

-

Concentration: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, aim for a concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent.

-

Dissolution: Weigh the sample accurately and dissolve it completely in the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹³C NMR. It is often included in commercially available deuterated solvents. If not, a small amount can be added.

Caption: A streamlined workflow for ¹³C NMR sample preparation.

Data Acquisition

The following parameters are a robust starting point for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Typical Acquisition Parameters (400 MHz Spectrometer):

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled pulse sequences with a 30° pulse angle to allow for faster repetition rates. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient for good resolution of most carbon signals. |

| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of most carbon nuclei, improving signal-to-noise. |

| Number of Scans (NS) | 1024 or higher | ¹³C has a low natural abundance, requiring multiple scans to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 200 - 250 ppm | Encompasses the typical chemical shift range for organic molecules. |

| Temperature | 298 K | Standard room temperature analysis. |

Data Processing and Interpretation

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to obtain the final spectrum.

Step-by-Step Processing:

-

Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain.

-

Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode (positive).

-

Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of peak picking and integration.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Peak Picking: The chemical shift of each peak is identified and labeled.

Caption: The logical flow of ¹³C NMR data processing.

Conclusion

¹³C NMR spectroscopy is a powerful and essential technique for the structural analysis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one derivatives. By understanding the fundamental principles of ¹³C NMR, the influence of substituents on chemical shifts, and by adhering to robust experimental protocols, researchers can confidently and accurately characterize novel compounds. This guide provides a solid foundation for the application of this technique in the dynamic field of drug discovery and development.

References

-

Elguero, J., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(3), 688. [Link]

-

El Kihel, A., et al. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]

-

Mathias, L. J., & Overberger, C. G. (1978). Carbon-13 nuclear magnetic resonance chemical shifts of substituted benzimidazoles and 1,3-diazaazulene. The Journal of Organic Chemistry, 43(18), 3526–3530. [Link]

-

SpectraBase. (n.d.). 5-ACETYLBENZIMIDAZOL. [Link]

-

University College London. (n.d.). NMR Sample Preparation. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, a key scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into structural elucidation and analytical method development.

Introduction: The Significance of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

The benzimidazolone core is a privileged structure in drug discovery, forming the basis for a wide range of therapeutic agents. The 5-acetyl-substituted derivative, in particular, serves as a crucial intermediate and a pharmacologically active molecule. Understanding its mass spectrometric fragmentation is paramount for its identification, characterization, and quantification in various matrices, from synthetic reaction mixtures to biological samples. This guide will elucidate the characteristic fragmentation patterns, providing a predictive framework for its analysis.

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint, rich in structural information. For 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one (Molecular Weight: 176.17 g/mol ), the fragmentation is driven by the stability of the benzimidazolone ring and the reactivity of the acetyl group.

The molecular ion peak ([M]+•) at m/z 176 is expected to be observed. The primary fragmentation event is the α-cleavage of the acetyl group, leading to the loss of a methyl radical (•CH₃), forming a highly stable acylium ion.

Proposed EI Fragmentation Pathway:

A key fragmentation pathway for benzimidazole derivatives involves the sequential loss of hydrogen cyanide (HCN) from the imidazole ring, a characteristic feature that aids in the identification of this class of compounds.[1][2]

Diagram: Proposed EI Fragmentation Pathway of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one

Caption: Proposed major EI fragmentation pathways for 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment | Neutral Loss |

| 176 | [M]+• | - |

| 161 | [M - CH₃]⁺ | •CH₃ |

| 148 | [M - CO]+• | CO |

| 133 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 106 | [M - CH₃ - CO - HCN]⁺ | •CH₃, CO, HCN |

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3][4] This makes it ideal for determining the molecular weight of the analyte and for subsequent tandem mass spectrometry (MS/MS) experiments. For 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one, analysis in positive ion mode will readily generate the protonated molecule at m/z 177.

Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule ([M+H]⁺)

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion (m/z 177) provides valuable structural information. The fragmentation will be directed by the protonation site, which is likely to be the carbonyl oxygen of the acetyl group or one of the nitrogen atoms in the benzimidazolone ring.

Proposed ESI-MS/MS Fragmentation Pathway:

The most probable initial fragmentation is the neutral loss of ketene (CH₂=C=O) from the protonated acetyl group.[5] Another characteristic fragmentation is the loss of water.

Diagram: Proposed ESI-MS/MS Fragmentation Pathway of [M+H]⁺

Caption: Proposed major ESI-MS/MS fragmentation pathways for protonated 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one.

Table 2: Predicted Major Product Ions in the ESI-MS/MS Spectrum of [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Neutral Loss |

| 177 | 159 | [M+H - H₂O]⁺ | H₂O |

| 177 | 135 | [M+H - CH₂CO]⁺ | CH₂CO |

| 135 | 107 | [M+H - CH₂CO - CO]⁺ | CH₂CO, CO |

Experimental Protocols

The successful mass spectrometric analysis of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one relies on meticulous sample preparation and optimized instrument parameters.

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results by minimizing matrix effects and preventing contamination of the mass spectrometer.[6][7]

Protocol for Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 5-acetyl-1,3-dihydro-2H-benzimidazol-2-one and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.[8][9]

-

Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis to achieve a final concentration in the range of 1-10 µg/mL.[9]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Diagram: Sample Preparation Workflow

Caption: A streamlined workflow for the preparation of analytical standards.

Mass Spectrometry Parameters

The following are recommended starting parameters for the analysis. Optimization may be required based on the specific instrument and experimental goals.

Table 3: Recommended Mass Spectrometry Parameters

| Parameter | EI-MS (Direct Infusion or GC-MS) | ESI-MS (LC-MS) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |

| Electron Energy | 70 eV | - |

| Ion Source Temp. | 200-250 °C | 120-150 °C |

| Capillary Voltage | - | 3.5-4.5 kV |

| Cone Voltage | - | 20-40 V |

| Collision Energy (for MS/MS) | - | 10-30 eV (for m/z 177) |